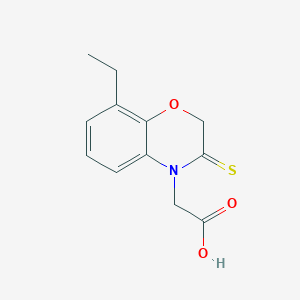
(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with ethyl acetoacetate, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propionic acid
- (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butyric acid
Uniqueness
Compared to similar compounds, (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid stands out due to its specific structural features, such as the presence of an acetic acid moiety
Properties
CAS No. |
112808-21-6 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(8-ethyl-3-sulfanylidene-1,4-benzoxazin-4-yl)acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-2-8-4-3-5-9-12(8)16-7-10(17)13(9)6-11(14)15/h3-5H,2,6-7H2,1H3,(H,14,15) |
InChI Key |
YTBUUDSNKPPTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=S)CO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















